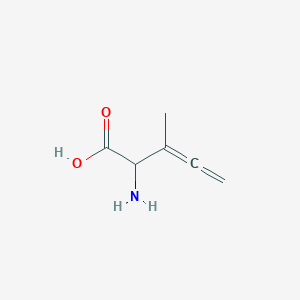

2-Amino-3-methylpenta-3,4-dienoic acid

Katalognummer B8722422

Molekulargewicht: 127.14 g/mol

InChI-Schlüssel: GTEZUBVDXOYKDP-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04661510

Procedure details

To an LDA solution (75.6 mmole prepared from diisopropylamine and 1.55M n-butyl lithium at -78° C.) in 100 ml of dry THF was added dropwise 36 mmole of N-BOC-glycine butynal ester (prepared from N-BOC-glycine and 2-butyn-1-ol according to the method of R. Olsen, et al, JOC, 47, 1962, 1982), in 20 ml of THF. After 1 hour, 9.6 ml of chlorotrimethylsilane was added and the reaction mixture was slowly brought to room temperature and then heated to reflux for 1 hour. On cooling to room temperature, 20 ml of methanol was added and after another hour the reaction mixture was concentrated. The resulting residue was taken in ethyl acetate and extracted repeatedly with 5% NaHCO3. The aqueous portion was acidified in a two phase system containing CH2Cl2 with 20% HCl to pH 3.0. The CH2Cl2 portion was separated and the aqueous phase repeatedly extracted with CH2Cl2. The combined CH2Cl2 extracts were washed once with water, brine and dried over anhydrous MgSO4. On concentration 1.3 gm of a residue showing an allene band at 1960 cm-1 was obtained. This was taken in 50 ml of a saturated HCl ethyl acetate solution at room temperature upon which a yellow precipitate formed. After 1 hour, the reaction mixture was concentrated and the resulting residue taken in water and washed with CH2Cl2. The aqueous portion was then applied on an ion-exchange column (H+) eluting with 20% pyridine-water. The eluant was concentrated, partially purified by reverse phase chromatography and upon crystallization from acetone-water, the desired product was obtained: mp. 195°-200° C. (dec), IR (KBr): 1960 cm-1 (C=C=C), 'H NMR (δD2O): 1.82 (t, 3H, J=3.2 Hz, CH3), 4.2 (t, 1H, J=1.7 Hz, CHN), 5.0 ppm (m, 2H, H2C=C).

[Compound]

Name

N-BOC-glycine butynal ester

Quantity

36 mmol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[Li+].CC([N-]C(C)C)C.C([NH:16][CH2:17][C:18]([OH:20])=[O:19])(OC(C)(C)C)=O.[CH2:21](O)[C:22]#[C:23][CH3:24].Cl[Si](C)(C)C>C1COCC1.C(OCC)(=O)C.Cl.CO>[NH2:16][CH:17]([C:23]([CH3:24])=[C:22]=[CH2:21])[C:18]([OH:20])=[O:19] |f:0.1,6.7|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)NCC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C#CC)O

|

Step Three

|

Name

|

|

|

Quantity

|

9.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.Cl

|

Step Six

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was slowly brought to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 1 hour

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted repeatedly with 5% NaHCO3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing CH2Cl2 with 20% HCl to pH 3.0

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The CH2Cl2 portion was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase repeatedly extracted with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined CH2Cl2 extracts were washed once with water, brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 hour

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 20% pyridine-water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The eluant was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partially purified by reverse phase chromatography and upon crystallization from acetone-water

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |